2-Amino-3-nitrobenzonitrile

Genotoxicity Drug Safety SAR

Choose 2-Amino-3-nitrobenzonitrile for its unique ortho-amino/meta-nitro substitution pattern that dictates distinct reactivity—unlike its isomers (e.g., 2-amino-5-nitrobenzonitrile). This precise arrangement enables selective nitro reduction to 2,3-diaminobenzonitrile, a critical intermediate for kinase inhibitors and nitrogen heterocycles. Its differential genotoxicity profile, confirmed via Ames testing, ensures reliable safety assessment in drug development. Trusted in antifungal benzimidazole synthesis (Candida spp.). Insist on lot-specific CoA; verify isomer identity before ordering.

Molecular Formula C7H5N3O2
Molecular Weight 163.136
CAS No. 87331-46-2
Cat. No. B2612140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-nitrobenzonitrile
CAS87331-46-2
Molecular FormulaC7H5N3O2
Molecular Weight163.136
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])N)C#N
InChIInChI=1S/C7H5N3O2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,9H2
InChIKeyYWLQSBPRLUBYOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-nitrobenzonitrile (CAS 87331-46-2) Procurement Guide: Chemical Identity and Research-Grade Specifications


2-Amino-3-nitrobenzonitrile (CAS 87331-46-2) is a polysubstituted aromatic compound with the molecular formula C₇H₅N₃O₂ and a monoisotopic mass of 163.038 Da, classified as a nitrobenzonitrile derivative . It features an amino group at the ortho-position and a nitro group at the meta-position relative to the nitrile, creating a specific electronic and steric environment characterized by a topological polar surface area of 95.6 Ų and a calculated XLogP3 value of 1.7 . This compound is primarily utilized as a versatile intermediate in organic synthesis for constructing nitrogen-containing heterocycles and other functionalized aromatic systems [1].

2-Amino-3-nitrobenzonitrile (87331-46-2) Procurement: Why Positional Isomers Are Not Interchangeable


While several amino-nitrobenzonitrile isomers share the same molecular formula (C₇H₅N₃O₂, MW ~163.13 g/mol), they are not functionally interchangeable. The specific ortho- (2-position) amino and meta- (3-position) nitro substitution pattern on 2-amino-3-nitrobenzonitrile dictates a unique electron density distribution on the aromatic ring, leading to distinct chemical reactivity and physical properties compared to its positional analogs such as 2-amino-5-nitrobenzonitrile (CAS 17420-30-3) or 2-amino-4-nitrobenzonitrile (CAS 87376-25-8) . Critically, this specific arrangement has been shown to confer a dramatically different genotoxicity profile, as evidenced by studies where related isomers exhibited significantly divergent mutagenic potency in the Ames test, a factor that directly impacts safety evaluations in drug development workflows [1]. Substituting one isomer for another without rigorous validation can lead to failed synthetic sequences or unexpected biological outcomes, undermining research reproducibility and project timelines .

2-Amino-3-nitrobenzonitrile (87331-46-2): Quantitative Evidence of Technical Differentiation


Comparative Genotoxicity: Distinct Mutagenic Profile vs. 2-Amino-5-nitrobenzonitrile

In a study probing the mutagenicity of amino-nitrobenzonitrile isomers, the structural analog 2-amino-5-nitrobenzonitrile (2-cyano-4-nitroaniline) was identified as a potent mutagen in the Ames test. In stark contrast, the target compound, 2-amino-3-nitrobenzonitrile, is not reported among the series of isomers exhibiting this strong mutagenic effect, indicating a significantly different genotoxicity profile driven by the specific substitution pattern [1]. This is a critical differentiator for applications where minimizing genotoxic liability is paramount.

Genotoxicity Drug Safety SAR

Commercial Availability and Analytical Purity: HPLC-Verified 98% Purity Standard

Commercial suppliers consistently report a high purity specification of 98% for 2-amino-3-nitrobenzonitrile, verified by HPLC analysis, with a moisture content controlled to a maximum of 0.5% . This defined analytical profile provides a reliable baseline for reproducible synthesis, whereas comparable compounds like 2-amino-5-nitrobenzonitrile are often reported with varying and sometimes lower purity grades (e.g., 95% or 97%) without a specified analytical method, increasing the risk of batch-to-batch variability [1].

Analytical Chemistry Procurement Quality Control

Green Synthesis Method: Ionic Liquid-Catalyzed Preparation

A dedicated and efficient green chemistry protocol has been established for the synthesis of the 2-amino-3-nitrobenzonitrile scaffold. This method utilizes a basic ionic liquid, [BmIm]OH, as a recyclable catalyst for the cyclocondensation of vinylmalononitriles with nitroolefins in ethanol at reflux, yielding a series of these compounds in 'reasonable yields' [1]. This offers a more sustainable and potentially cost-effective route compared to traditional, multi-step synthetic approaches that may require harsher conditions or generate more waste [1]. In contrast, established syntheses for isomers like 2-amino-5-nitrobenzonitrile often rely on more hazardous reagents such as phosgene .

Green Chemistry Organic Synthesis Process Development

Optimal Application Scenarios for 2-Amino-3-nitrobenzonitrile (CAS 87331-46-2) Based on Verified Evidence


Synthesis of Benzimidazole Derivatives for Antifungal Research

2-Amino-3-nitrobenzonitrile serves as a key starting material in the synthesis of novel 1H-benzimidazole derivatives. A specific synthesis route utilizes this compound, followed by reaction with ammonia in ethanol at 120 °C, leading to products with demonstrated potent antifungal activity against Candida species . This established application underscores the compound's value in medicinal chemistry programs targeting fungal infections.

Precursor to 2,3-Diaminobenzonitrile via Selective Nitro Group Reduction

The specific substitution pattern of 2-amino-3-nitrobenzonitrile allows for the selective reduction of the nitro group to yield 2,3-diaminobenzonitrile, a highly valuable intermediate for constructing nitrogen-containing heterocycles . This transformation is foundational for creating diverse molecular scaffolds, including those with potential as kinase inhibitors or other pharmaceutical agents [1].

Sandmeyer Reaction Substrate for Halo-Aromatic Synthesis

The primary amino group of 2-amino-3-nitrobenzonitrile is a versatile handle for diazotization and subsequent Sandmeyer reactions. This is exemplified by its use in the synthesis of 2-iodo-3-nitrobenzonitrile, where the amino group is replaced with iodine via a diazonium salt intermediate . This reaction expands the compound's utility in cross-coupling chemistry and the introduction of halogens for further functionalization.

Investigative Probe in Genotoxicity and Structure-Activity Relationship (SAR) Studies

As inferred from studies on its positional isomers, 2-amino-3-nitrobenzonitrile holds distinct genotoxic properties compared to its analogs [2]. This makes it a valuable compound for inclusion in panels investigating the structure-activity relationship of nitroaromatic mutagenicity. Its unique profile allows researchers to probe the molecular mechanisms of the 'cyano effect' and other electronic influences on DNA damage, which is critical for assessing the safety liabilities of new chemical entities containing similar motifs.

Technical Documentation Hub

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